![molecular formula C13H8BrNS B024853 2-(3-Bromophenyl)benzo[D]thiazole CAS No. 19654-14-9](/img/structure/B24853.png)

2-(3-Bromophenyl)benzo[D]thiazole

Übersicht

Beschreibung

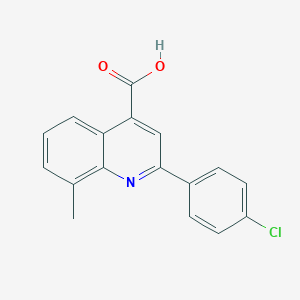

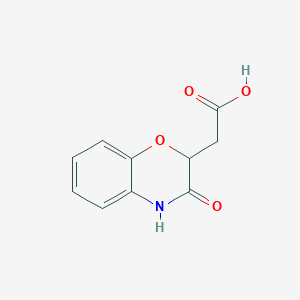

2-(3-Bromophenyl)benzo[D]thiazole is a chemical compound with the molecular formula C13H8BrNS . It is a member of the thiazole family, which are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

These compounds are typically synthesized via an aldol condensation reaction of substituted benzaldehydes and acetone in an alkaline ethanolic solution . Another method involves the formation of benzo[b]thiophen-2-amines through the cyclization of 2-bromophenyl acetonitrile and sulfur, followed by intramolecular condensation/dehydrogenation with aromatic aldehydes .Molecular Structure Analysis

The structure of 2-(3-Bromophenyl)benzo[D]thiazole consists of a central thiophene ring and two terminal thiazole rings . The thiazole rings are approximately coplanar with the thiophene ring, with dihedral angles of 6.23 (11) and 4.81 (11)° between them . The compound crystallizes in the monoclinic space group P2/c .Chemical Reactions Analysis

Thiazoles, including 2-(3-Bromophenyl)benzo[D]thiazole, have diverse biological activities and have been used to synthesize various drug molecules with lesser side effects . A plausible reaction mechanism involves the formation of benzo[b]thiophen-2-amines through cyclization of 2-bromophenyl acetonitrile and sulfur, followed by intramolecular condensation/dehydrogenation with aromatic aldehydes .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

2-(3-Bromophenyl)benzo[D]thiazole: has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial drugs .

Antitubercular Activity

This compound has shown promise in the fight against tuberculosis. Derivatives have been synthesized and evaluated for their antitubercular properties, with some showing inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for TB .

Anticancer Potential

In the realm of oncology, 2-(3-Bromophenyl)benzo[D]thiazole derivatives have been explored for their cytotoxic effects on cancer cell lines. Some studies suggest that these compounds can induce apoptosis in tumor cells, offering a pathway for developing novel anticancer therapies .

Pharmacokinetics and ADMET Predictions

The pharmacokinetic properties of 2-(3-Bromophenyl)benzo[D]thiazole derivatives are crucial for their development as drugs. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in understanding the drug-likeness of these compounds, guiding further modifications to enhance their efficacy .

Materials Science Applications

Beyond medical applications, 2-(3-Bromophenyl)benzo[D]thiazole and its derivatives are being investigated for their utility in materials science. Their structural properties may contribute to the development of new materials with specific electronic or optical characteristics .

Environmental Science Impact

Lastly, the environmental impact of 2-(3-Bromophenyl)benzo[D]thiazole is an area of interest. Understanding its biodegradability and potential effects on ecosystems is essential for assessing its suitability and safety in various applications .

Wirkmechanismus

Target of Action

2-(3-Bromophenyl)benzo[D]thiazole is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to have potent activity against various targets, including enzymes and receptors involved in critical biological pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in the function of these targets . For instance, some thiazole derivatives have been reported to inhibit enzymes, thereby disrupting the biochemical pathways these enzymes are involved in .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been reported to inhibit enzymes involved in critical biochemical pathways, leading to downstream effects such as disruption of cellular processes .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its impact on the biochemical pathways these targets are involved in .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of thiazole derivatives .

Safety and Hazards

While specific safety and hazard information for 2-(3-Bromophenyl)benzo[D]thiazole is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . The library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMGDNMMLIJSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422988 | |

| Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)benzo[D]thiazole | |

CAS RN |

19654-14-9 | |

| Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)

![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)